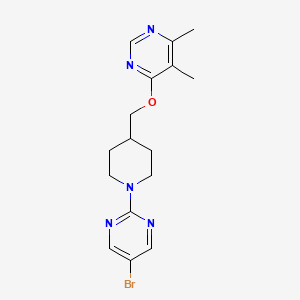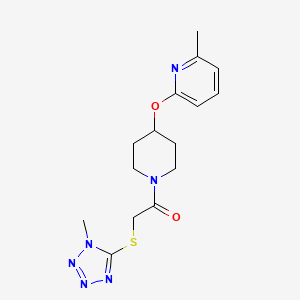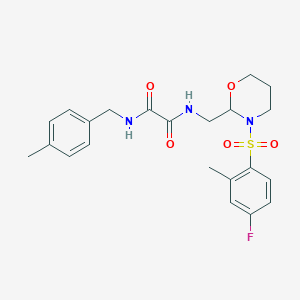
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" involves multi-component reactions, including one-pot, four-component condensations. For example, a one-pot, four-component condensation of 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in ionic liquid has been described for synthesizing pyrazole derivatives with excellent yields and minimal environmental impact (Xiao et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" has been elucidated through techniques like X-ray analysis, revealing insights into their geometrical configuration and bonding patterns. For instance, the structure of new pyrazole derivatives has been established by elemental analysis, mass-, NMR, and IR spectroscopy, and confirmed by X-ray analysis, highlighting their potential for various biomedical applications (Ryzhkova et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Pyrazole Derivatives:
- A new multi-component condensation method was developed for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, featuring excellent yields and a straightforward workup process, indicating the potential for creating diverse derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (Xiao, Lei, & Hu, 2011).
- Efficient routes for synthesizing ortho-halo-substituted 4-aryl-2-aminobutyric acids, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, have been described, revealing the versatility and potential for complex molecule construction (Heim-Riether, 2008).
Photophysical and Chemical Properties
- Photoinduced Tautomerization:
- Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, closely related to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, showed unique photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, offering insights into the photophysical properties of pyrazol derivatives (Vetokhina et al., 2012).
Applications in Material Science
- Construction of Metal Complexes and Nanoparticles:
- Pyrazole derivatives have been utilized in constructing heteroleptic mononuclear cyclometalated complexes, demonstrating the influence of the pyrazole ligands on the electrochemical and photophysical properties, potentially applicable for light-emitting devices (Stagni et al., 2008).
- Pyrazole-stabilized dinuclear Palladium(II) chalcogenolates were synthesized, leading to the formation of palladium chalcogenide nanoparticles, which could be leveraged in various technological applications (Sharma et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLFWTVMKIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)


![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)
![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)
![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)


![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)